![molecular formula C14H13FN4 B8746132 N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine CAS No. 87035-14-1](/img/structure/B8746132.png)
N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine is a novel compound known for its potential as a protein kinase inhibitor. This compound has garnered attention due to its ability to inhibit specific protein kinases, making it a promising candidate for therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[4,5-c]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-fluorophenyl group: This is achieved through a substitution reaction, where a fluorinated phenyl group is introduced to the core structure.
Methylation: The final step involves the methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product .
化学反应分析
Types of Reactions
N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the molecule .
科学研究应用
N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, particularly protein kinases.
Medicine: It shows potential as a therapeutic agent in the treatment of cancers and inflammatory diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
作用机制
The mechanism of action of N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of tumor growth and inflammation. The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequent signaling .
相似化合物的比较
Similar Compounds
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide
Uniqueness
N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific structure, which allows it to selectively inhibit certain protein kinases. This selectivity makes it a valuable compound in therapeutic applications, as it can target specific pathways involved in disease progression .
属性
CAS 编号 |
87035-14-1 |
|---|---|
分子式 |
C14H13FN4 |
分子量 |
256.28 g/mol |
IUPAC 名称 |
N-[(2-fluorophenyl)methyl]-3-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C14H13FN4/c1-19-9-18-12-6-7-16-14(13(12)19)17-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3,(H,16,17) |
InChI 键 |
RFBDWLLNPKLFMF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C(=NC=C2)NCC3=CC=CC=C3F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
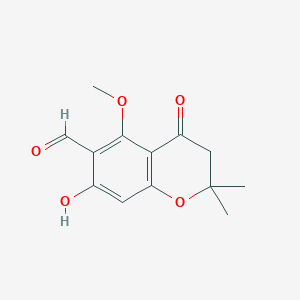
![2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B8746054.png)
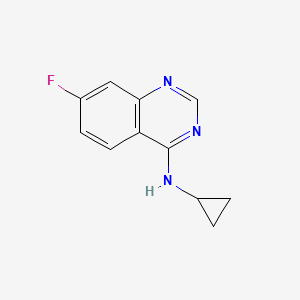

![2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8746089.png)
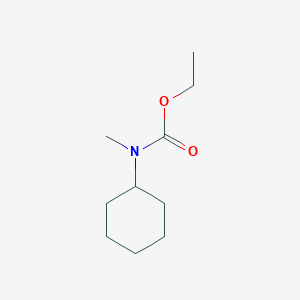
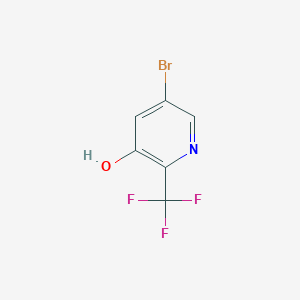
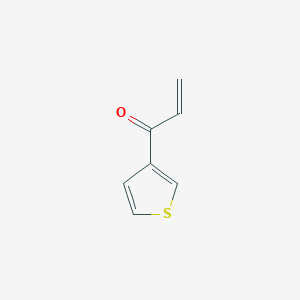
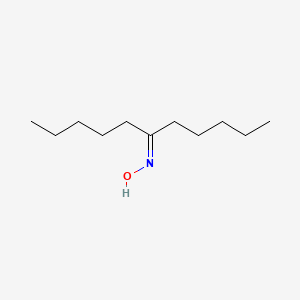
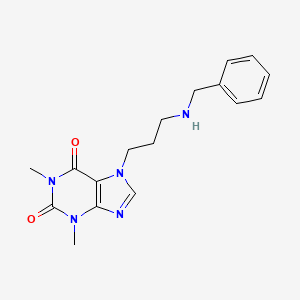
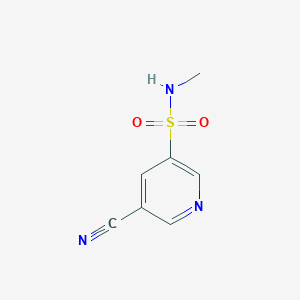
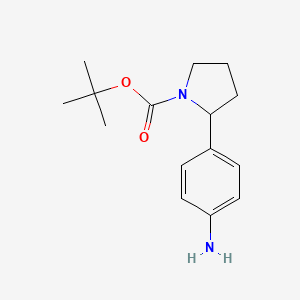
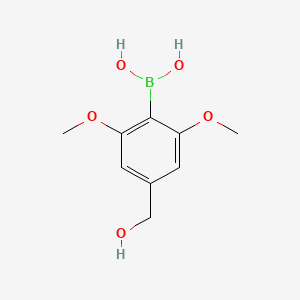
![Benzo[b]thiophene, 2-[(5-broMo-2-fluorophenyl)chloroMethyl]-](/img/structure/B8746123.png)
